3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Description
This compound is a π-conjugated heterocyclic compound . It is a derivative of rhodanine, also known as 2-thioxo-4-thiazolidinone . Rhodanine derivatives have found application in various therapeutic areas due to their broad spectrum of biological and pharmacological activities .
Synthesis Analysis
The compound was synthesized by condensing 3-N-allylrhodanine under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid . The resulting compound was characterized by IR and NMR spectroscopy, and its UV-vis spectrum was compared with that of compound 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .Molecular Structure Analysis
The molecular structure of the compound was ascertained by a single-crystal X-ray diffraction study performed at 100 K . The structure resembles those of other benzylidenerhodanines found in the Cambridge Structural Database (CSD) such as 3-allyl-5-(3-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .Chemical Reactions Analysis
The compound was synthesized through a Knoevenagel condensation reaction . This is a type of condensation reaction that involves the reaction of a carbonyl compound with a compound containing an active methylene group.Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H18N2O5S2, with an average mass of 442.508 Da and a monoisotopic mass of 442.065704 Da .Mechanism of Action
Future Directions
properties
IUPAC Name |
(5Z)-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-11-22-20(24)19(30-21(22)29)14-15-5-3-4-6-18(15)28-13-12-27-17-9-7-16(8-10-17)23(25)26/h2-10,14H,1,11-13H2/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYHGRLBHCKCCQ-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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